3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one is a chemical compound that belongs to the class of organic compounds known as chromones. Chromones are characterized by a benzopyranone structure, which is a benzene ring fused to a pyran ring with a ketone group. The presence of a bromophenoxy group at the 3-position and a hydroxy group at the 7-position makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one typically involves the following steps:
Formation of the Chromone Core: The chromone core can be synthesized through the cyclization of appropriate precursors. One common method is the Claisen–Schmidt condensation, followed by cyclization.
Introduction of the Bromophenoxy Group: The bromophenoxy group can be introduced through a nucleophilic substitution reaction. This involves reacting a suitable bromophenol with a precursor that has a leaving group at the 3-position of the chromone core.
Hydroxylation: The hydroxy group at the 7-position can be introduced through selective hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenoxy group can be reduced to form a phenoxy group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under appropriate conditions.
Major Products
Oxidation: Formation of 7-ketochromen-4-one derivatives.
Reduction: Formation of 3-phenoxy-7-hydroxychromen-4-one.
Substitution: Formation of 3-(2-substituted phenoxy)-7-hydroxychromen-4-one derivatives.
Scientific Research Applications
3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxy group can participate in hydrogen bonding, while the bromophenoxy group can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromophenoxy)-4-oxo-4H-chromen-7-yl 2-methoxybenzoate
- (2Z)-2-(Benzoylamino)-3-[4-(2-bromophenoxy)phenyl]acrylic acid
- 4-(2-Bromophenoxy)benzoic acid
Uniqueness
3-(2-bromophenoxy)-7-hydroxy-4H-chromen-4-one is unique due to the specific positioning of the bromophenoxy and hydroxy groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2-bromophenoxy)-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO4/c16-11-3-1-2-4-12(11)20-14-8-19-13-7-9(17)5-6-10(13)15(14)18/h1-8,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUVAHLBBURONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=COC3=C(C2=O)C=CC(=C3)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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